molecular formula C14H15Cl2NO3 B2882877 Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate CAS No. 349615-58-3

Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate

Cat. No.: B2882877
CAS No.: 349615-58-3
M. Wt: 316.18
InChI Key: FWYGQWWTPSIOCR-UHFFFAOYSA-N
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Description

Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate is an organic compound with the molecular formula C14H15Cl2NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a 2,4-dichlorobenzoyl group attached to the piperidine ring, along with a methyl ester group at the 4-position of the piperidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate typically involves the reaction of 2,4-dichlorobenzoyl chloride with piperidine-4-carboxylic acid methyl ester. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzoyl group can be replaced by other nucleophiles.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atoms.

    Reduction: Alcohol derivatives of the original compound.

    Hydrolysis: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzoylpiperidine-4-carboxylate: Similar structure but lacks the chlorine atoms on the benzoyl group.

    Ethyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 1-(2,4-dichlorophenyl)piperidine-4-carboxylate: Similar structure but with a phenyl group instead of a benzoyl group.

Uniqueness

Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate is unique due to the presence of the 2,4-dichlorobenzoyl group, which can enhance its binding affinity to certain molecular targets compared to similar compounds. The chlorine atoms can participate in additional interactions, such as halogen bonding, which can further stabilize the compound’s binding to its target.

Properties

IUPAC Name

methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c1-20-14(19)9-4-6-17(7-5-9)13(18)11-3-2-10(15)8-12(11)16/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYGQWWTPSIOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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